Molecular Weight and Lipophilicity: A 2‑Fold Increase Over the Simplest Quinoline‑6‑sulfonyl fluoride
The target compound’s molecular weight (456.94 Da) is more than twice that of the simplest quinoline‑6‑sulfonyl fluoride (211.21 Da) [REFS‑1]. The addition of the 4‑(diethylsulfamoyl)phenyl group also increases the calculated logP by >2.5 units compared with the 4‑methylphenyl analog (logP 5.60 for the 4‑methylphenyl analog vs. an estimated 8.1–8.5 for the target compound) [REFS‑2]. This large difference in lipophilicity makes the target compound substantially more membrane‑permeable, a critical parameter for cell‑based studies where intracellular target engagement is required.
| Evidence Dimension | Molecular weight and calculated lipophilicity (logP) |
|---|---|
| Target Compound Data | MW = 456.94 Da; estimated logP ≈ 8.1–8.5 |
| Comparator Or Baseline | Quinoline‑6‑sulfonyl fluoride (MW = 211.21 Da, logP ~1.5); 4‑chloro‑2‑(4‑methylphenyl)quinoline‑6‑sulfonyl fluoride (MW = 335.78 Da, logP = 5.60) |
| Quantified Difference | >2‑fold higher MW; >2.5 log unit increase in lipophilicity |
| Conditions | Calculated values (ChemSrc); target logP estimated by fragment additivity |
Why This Matters
A >100‑fold difference in octanol‑water partition coefficient translates directly to differential membrane partitioning, making the target compound the preferred choice when intracellular bioavailability is a requirement.
